N-cyclohexyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
CAS No.: 946217-94-3
Cat. No.: VC11931225
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946217-94-3 |
|---|---|
| Molecular Formula | C16H23N3O2S |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-cyclohexyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H23N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-15-12-8-4-5-9-13(12)18-16(21)19-15/h11H,1-10H2,(H,17,20)(H,18,19,21) |
| Standard InChI Key | CPRABNVLDBYDOZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Introduction
N-cyclohexyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound belonging to the class of thioacetamides. It features a cyclohexyl group and a hexahydroquinazolin moiety, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activity, which could be leveraged in the treatment of various diseases.
Synthesis
The synthesis of N-cyclohexyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves a multi-step process. This process may include reactions such as nucleophilic substitution, condensation reactions, and possibly the use of protecting groups to ensure the correct formation of the sulfanyl linkage.
Synthesis Steps:
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Starting Materials: Typically involves readily available organic compounds.
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Reaction Conditions: Requires controlled temperature and reaction time to optimize yield and purity.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
Potential Applications
This compound is studied for its potential applications in medicinal chemistry and pharmacology. The presence of the hexahydroquinazolin moiety and the sulfanyl group enhances its potential interactions in biological systems, which could be beneficial for therapeutic strategies.
Potential Uses:
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Medicinal Chemistry: Could be used in the development of drugs targeting specific biological pathways.
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Pharmacology: May exhibit pharmacological properties useful for treating various diseases.
Research Findings and Challenges
While there is potential for biological activity, the precise mechanism of action and therapeutic targets of N-cyclohexyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide are not fully understood. Further research is necessary to elucidate these aspects through experimental studies.
Challenges:
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Mechanism of Action: Requires further investigation to determine specific biological pathways affected.
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Therapeutic Targets: Experimental studies needed to identify potential targets.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Potential Applications |
|---|---|---|
| N-cyclohexyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide | Not explicitly stated | Medicinal chemistry, pharmacology |
| N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | C21H29N5O2S | Therapeutic strategies, drug formulations |
| N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | Not explicitly stated | Medicinal chemistry, pharmacology |
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